2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride
Overview
Description
2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride is a chemical compound with the linear formula C11 H17 N O . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The molecular formula of 2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride is C16 H25 Cl2 NO . The average mass is 318.282 Da and the monoisotopic mass is 317.131317 Da .Scientific Research Applications
Anti-inflammatory Drug Design
The compound has been utilized in the synthesis of novel derivatives with potential anti-inflammatory properties. By coupling with substituted 2-amino benzothiazoles, researchers have created derivatives that were evaluated for COX-1 and COX-2 inhibition, showing promising results in in vitro studies . These findings suggest the compound’s utility in the design and development of new anti-inflammatory drugs.
Safety and Hazards
For safety and hazards related to 2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information about the safe handling, storage, and disposal of the chemical, as well as procedures to follow in case of an accident.
Mechanism of Action
Mode of Action
The exact mode of action of 2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride is currently unknown due to the lack of specific studies on this compound . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other interacting molecules can affect the compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
2-[2-(2-chloro-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.ClH/c1-12(2)13-6-7-16(15(17)11-13)19-10-8-14-5-3-4-9-18-14;/h6-7,11-12,14,18H,3-5,8-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYYGKHRTOKCEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCCC2CCCCN2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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